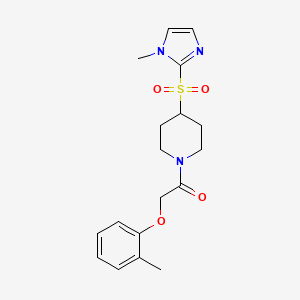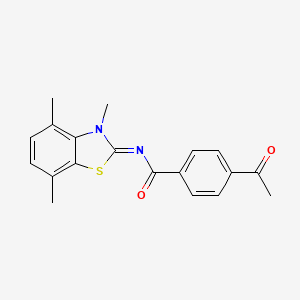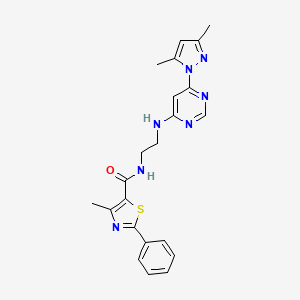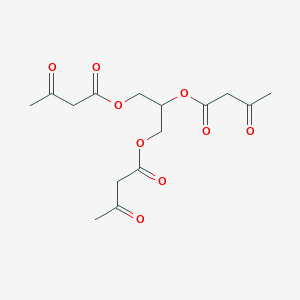
1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone represents a class of sulfonamide and amide derivatives with potential bioactivity. A study detailed the synthesis of related sulfonamide and amide derivatives incorporating a piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were synthesized through a reaction involving chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reaction with alkyl (or substituted aryl) acid chloride or sulfonyl chloride. Characterized by elemental analysis, 1H NMR, and LCMS, these derivatives were screened for in vitro antimicrobial, antifungal, and antimalarial activity (Bhatt, Kant, & Singh, 2016).
Antimicrobial and Anticancer Potential
The structure and bioactivity of sulfonamide derivatives are a focus of significant interest due to their broad spectrum of biological activities. For instance, some novel sulfones with biologically active hydrazides and other moieties starting from related compounds were synthesized and showed promising in vitro anticancer activity against breast cancer cell lines. This indicates the potential of sulfonamide derivatives in developing new anticancer agents (Bashandy, Al-Said, Al-Qasoumi, & Ghorab, 2011).
Molecular Docking and Enzyme Inhibition
The biological activity of sulfonamide derivatives is also explored through molecular docking studies to understand their mechanism of action at the molecular level. For example, compounds synthesized from related structures were tested for in vitro antihuman liver hepatocellular carcinoma cell line (HepG2) efficacy, with some showing better activity than reference drugs. Molecular docking studies provided insights into their potential as dihydrofolate reductase (DHFR) enzyme inhibitors, indicating a promising approach for targeting cancer cells (Bashandy, 2015).
Application in Heterocyclic Synthesis
The versatility of sulfonamide derivatives extends to their utility in heterocyclic synthesis, contributing to the development of novel compounds with enhanced biological activities. Their application in synthesizing new heterocycles highlights the compound's significance in medicinal chemistry and drug discovery (Khalid et al., 2016).
Propiedades
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-14-5-3-4-6-16(14)25-13-17(22)21-10-7-15(8-11-21)26(23,24)18-19-9-12-20(18)2/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDGHUDGPPODIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-butyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2979755.png)
![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2979756.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2979758.png)
![N-(4-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2979759.png)
![N-[(2-Methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2979760.png)



![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2979770.png)



